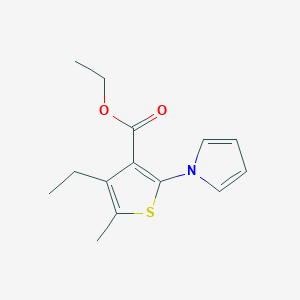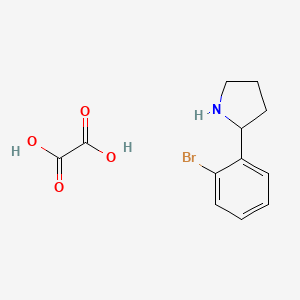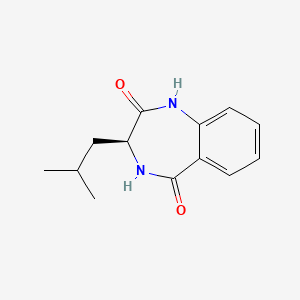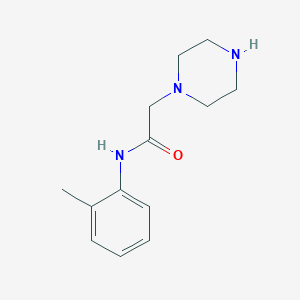
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is C10H14N2O2 . The InChI code is InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 . The Canonical SMILES is COC(C1=NC(=NC=C1)C2CC2)OC .
Physical And Chemical Properties Analysis
The molecular weight of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is 194.23 g/mol . It has a XLogP3-AA value of 0.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 44.2 Ų , which can influence its permeability across biological membranes.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidine derivatives, including 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, have been extensively studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory agents with reduced toxicity.
Anticancer Research
The structural framework of pyrimidine allows for the synthesis of novel analogs that can be used in anticancer research. Pyrimidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells . They can induce apoptosis and cause cell cycle arrest, making them valuable for designing new anticancer drugs.
Material Science
In material science, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine can be used as a precursor or building block for the synthesis of more complex molecules. Its properties allow for the creation of new materials with potential applications in various fields, including electronics and nanotechnology .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it can serve as an intermediate in the preparation of more complex chemical entities. Its reactivity can be utilized to create a wide range of substances with diverse pharmacological activities .
Chromatography
In analytical chemistry, particularly chromatography, pyrimidine derivatives can be used as standards or reagents. Their stability and distinct chemical properties make them suitable for use in analytical methods to identify or quantify other substances .
Molecular Docking Studies
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine can be used in molecular docking studies to understand the interaction between drugs and their targets. This is crucial in drug design, where the binding affinities and interactions of drug candidates are analyzed .
Safety and Hazards
The safety information available indicates that “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOPTJKEYXLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590275 | |
| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
CAS RN |
914348-07-5 | |
| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)


![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)



![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)

